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Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for regulating a vast

array of cellular processes, including gene expression, cell proliferation, muscle contraction,

and neurotransmission. The measurement of intracellular Ca2+ dynamics is fundamental in

drug discovery and biomedical research, particularly for screening compounds that modulate

G-protein coupled receptors (GPCRs) and ion channels. Fluo-8 AM is a high-performance,

visible light-excitable fluorescent indicator for intracellular calcium. Its acetoxymethyl (AM) ester

form allows for passive diffusion across the cell membrane, where intracellular esterases

cleave the AM group, trapping the fluorescent dye inside the cell. Upon binding to Ca2+, the

fluorescence intensity of Fluo-8 increases by over 100-fold.

Compared to its predecessors like Fluo-3 AM and Fluo-4 AM, Fluo-8 AM offers significant

advantages, including higher fluorescence signal intensity (approximately two times brighter

than Fluo-4 AM and four times brighter than Fluo-3 AM) and improved cell loading efficiency at

room temperature.[1][2][3] These features make Fluo-8 AM an ideal probe for robust, high-

throughput screening (HTS) of intracellular calcium mobilization in a 96-well plate format.

Principle of the Assay
The Fluo-8 AM assay is based on the detection of changes in fluorescence intensity that

correlate with changes in intracellular calcium concentration. Non-fluorescent, cell-permeant

Fluo-8 AM is loaded into cells and is converted by intracellular esterases into the fluorescent,

Ca2+-sensitive indicator Fluo-8. In the resting state, with low intracellular Ca2+, Fluo-8 exhibits
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minimal fluorescence. Upon stimulation by a compound of interest (e.g., a GPCR agonist),

Ca2+ is released from intracellular stores, primarily the endoplasmic reticulum, or enters from

the extracellular space. The binding of Ca2+ to Fluo-8 elicits a significant increase in its

fluorescence emission, which can be measured over time using a fluorescence plate reader.

Key Experimental Parameters
Successful implementation of the Fluo-8 AM assay requires optimization of several key

parameters. The following tables summarize critical quantitative data for setting up a 96-well

plate reader assay.

Table 1: Reagent Preparation and Recommended Concentrations
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Reagent Stock Solution
Working
Concentration

Key
Considerations

Fluo-8 AM

2 to 5 mM in

anhydrous DMSO[1]

[4]

2 to 10 µM in assay

buffer (4-5 µM is

commonly

recommended)[1][4]

Prepare fresh or thaw

single-use aliquots on

the day of the

experiment. Protect

from light.[5]

Pluronic® F-127
10% or 20% solution

in water or DMSO

0.02% to 0.04% in the

final dye loading

solution[6]

A non-ionic detergent

used to aid the

dispersion of the

water-insoluble Fluo-8

AM in aqueous buffer.

[1]

Probenecid

25 mM to 250 mM in

aqueous buffer (may

require NaOH for

solubilization)[6]

1 to 2.5 mM in the

final dye loading

and/or assay buffer

An organic anion

transporter inhibitor

that reduces the

leakage of the de-

esterified Fluo-8 from

the cells.[4][7]

Assay Buffer

e.g., 1X Hanks'

Balanced Salt

Solution (HBSS) with

20 mM HEPES

(HHBS)

N/A

Buffer should be at pH

7.0-7.4 and may be

supplemented with

calcium and

magnesium.

Table 2: Cell Seeding and Dye Loading Parameters for 96-Well Plates
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Parameter Recommendation Notes

Plate Type
Black wall, clear bottom 96-

well microplate

Minimizes well-to-well

crosstalk and background

fluorescence.[4]

Cell Type

Adherent or suspension cells

expressing the target of

interest

Optimal cell density should be

determined empirically for

each cell line.

Seeding Density (Adherent

Cells)

40,000 to 80,000 cells/well in

100 µL of culture medium[5]

Plate cells overnight to allow

for attachment and recovery.

Dye Loading Volume 100 µL/well

For a final volume of 200 µL if

added to existing media, or as

the replacement volume.

Incubation Time 30 to 60 minutes[4]

Longer incubation may be

necessary for some cell types,

but should not exceed 2 hours.

[8]

Incubation Temperature Room Temperature or 37°C

Fluo-8 AM allows for flexible

loading at room temperature, a

key advantage for HTS

workflows.[1][2]

Table 3: Plate Reader Settings
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Parameter Setting

Read Mode Fluorescence Intensity, Kinetic Read

Excitation Wavelength ~490 nm[4]

Emission Wavelength ~525 nm[4]

Cutoff Filter 515 nm (if applicable)[4]

Reading Mode
Bottom read is often preferred for adherent

cells.[4]

Automated Injection
Recommended for simultaneous compound

addition and measurement.[4]

Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Fluo-8 AM Stock Solution (2-5 mM)

Briefly centrifuge the vial of Fluo-8 AM to collect the powder at the bottom.

Add the appropriate volume of high-quality, anhydrous DMSO to prepare a 2 to 5 mM stock

solution. For example, add 20 µL of DMSO to a 50 µg vial of Fluo-8 to make a stock solution

of approximately 2.5 mM.[5]

Vortex briefly to fully dissolve the powder.

Aliquot into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-

thaw cycles.[4]

1.2 Pluronic® F-127 Stock Solution (10%)

Add 1 g of Pluronic® F-127 to 10 mL of deionized water.

Heat to 37°C and mix until dissolved. This may take some time.

Store at room temperature or 4°C.
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1.3 Probenecid Stock Solution (250 mM)

Dissolve 0.71 g of probenecid in 10 mL of 1 M NaOH.

Adjust the pH to 7.4 with HCl.

Store in aliquots at -20°C.

1.4 Assay Buffer (1X HHBS)

Prepare 1X Hanks' Balanced Salt Solution.

Add 20 mM HEPES buffer.

Adjust pH to 7.4.

Filter sterilize and store at 4°C.

Protocol 2: Standard Cell Loading and Assay (Medium
Removal Method)
This protocol involves removing the cell culture medium before adding the dye-loading solution.

Cell Plating: The day before the assay, seed adherent cells in a 96-well black wall, clear-

bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[5]

Incubate overnight at 37°C, 5% CO2.

Prepare Dye-Loading Solution: On the day of the assay, prepare the Fluo-8 dye-loading

solution in assay buffer (e.g., HHBS). For a final in-well concentration of 4 µM Fluo-8 AM,

0.04% Pluronic F-127, and 1 mM Probenecid, mix the components accordingly. Note: The

exact concentrations should be optimized for your specific cell line and assay conditions.

Dye Loading:

Remove the growth medium from the wells.

Add 100 µL of the dye-loading solution to each well.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.abcam.com/en-us/products/assay-kits/calcium-flux-assay-kit-fluo-8-no-wash-ab112129
https://www.benchchem.com/product/b3026470?utm_src=pdf-body
https://www.interchim.fr/ft/C/CP7502.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[4]

Wash Step (Optional but Recommended):

After incubation, gently remove the dye-loading solution.

Wash the cells once by adding 100-200 µL of assay buffer (containing probenecid, if

used).

Remove the wash buffer and add a final 100 µL of assay buffer to each well. This step

reduces extracellular fluorescence and background.[4]

Compound Addition and Fluorescence Measurement:

Place the plate in a fluorescence plate reader equipped with an automated injection

system.

Set the instrument parameters as detailed in Table 3.

Establish a stable baseline fluorescence reading for 10-20 seconds.

Inject the compound of interest (e.g., 20 µL of a 6X stock) into each well and immediately

begin kinetic measurement of fluorescence intensity for 1-3 minutes.

Protocol 3: "No-Wash" Assay Protocol
This streamlined protocol is ideal for HTS applications as it minimizes handling steps.

Cell Plating: Follow Step 1 from Protocol 2.

Prepare 2X Dye-Loading Solution: Prepare a 2X concentrated dye-loading solution in a

buffer compatible with your cells and assay (e.g., HHBS). For example, to achieve a final

concentration of 4 µM Fluo-8 AM, the 2X solution should contain 8 µM Fluo-8 AM.

Dye Loading:

Add 100 µL of the 2X dye-loading solution directly to the 100 µL of cell culture medium

already in the wells.[6]
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Incubate the plate for 60 minutes at 37°C or room temperature, protected from light.[8]

Compound Addition and Fluorescence Measurement:

Proceed directly to Step 5 from Protocol 2. The total volume in the well will be higher, so

adjust compound addition volume accordingly to achieve the desired final concentration.

Visualizations
GPCR-Mediated Calcium Signaling Pathway
The following diagram illustrates a common pathway for intracellular calcium release initiated

by the activation of a Gq-coupled GPCR.
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Caption: GPCR Gq-pathway for intracellular calcium release.

Experimental Workflow for Fluo-8 AM Assay
This diagram outlines the logical steps for performing a 96-well plate-based calcium assay

using Fluo-8 AM.
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Day 1: Preparation

Day 2: Assay
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Caption: High-throughput Fluo-8 AM assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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